

In silico prediction of 3-Methylquinoxalin-2-ol ADMET properties

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Compound of Interest

Compound Name: 3-Methylquinoxalin-2-ol

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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for **3-Methylquinoxalin-2-ol**

Authored by a Senior Application Scientist

Foreword: The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles. The quinoxaline scaffold, a recurring motif in medicinal chemistry, has given rise to numerous compounds with potent biological activities.[1][2][3][4][5] **3-Methylquinoxalin-2-ol**, a member of this chemical family, represents a potential starting point for further drug development. This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this molecule. By front-loading ADMET assessment in the discovery pipeline, we can make more informed decisions, reduce late-stage attrition, and accelerate the development of safer, more effective therapeutics.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical workflow for computational ADMET profiling.

The Subject Molecule: **3-Methylquinoxalin-2-ol**

A thorough understanding of the subject molecule's fundamental physicochemical properties is the bedrock of any predictive modeling effort. **3-Methylquinoxalin-2-ol** is a heterocyclic compound belonging to the quinoxaline class.[9] Its identity and key structural descriptors are

summarized below. This information serves as the primary input for all subsequent in silico analyses.

Table 1: Physicochemical and Structural Identifiers for **3-Methylquinoxalin-2-ol**

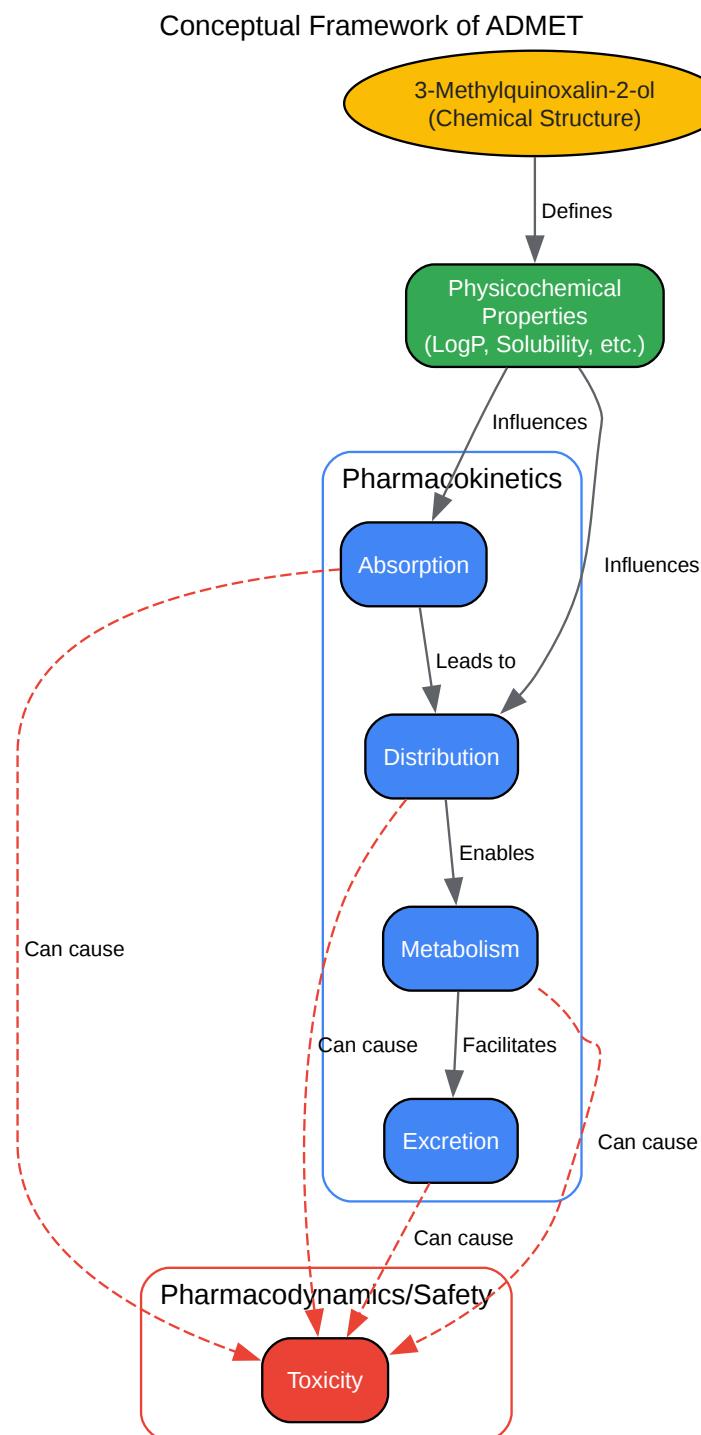
Property	Value	Source
IUPAC Name	3-methyl-1H-quinoxalin-2-one	[9]
Synonyms	3-Methyl-2(1H)-quinoxalinone, 3-Methyl-2-quinoxalinol	[10][11]
CAS Number	14003-34-0	[9][10][12]
Molecular Formula	C ₉ H ₈ N ₂ O	[9][10]
Molecular Weight	160.17 g/mol	[9][10]
Canonical SMILES	CC1=NC2=CC=CC=C2NC1=O	[9]
InChIKey	BMIMNRPAEPIYDN-UHFFFAOYSA-N	[9][10]

The Paradigm of In Silico ADMET Prediction

The traditional drug discovery process often relegated ADMET studies to later, more resource-intensive preclinical stages. This frequently led to the costly failure of candidates with excellent potency but poor pharmacokinetic profiles. The advent of robust computational methods has revolutionized this paradigm.[6][8] In silico ADMET prediction utilizes a range of computational techniques, from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, to forecast the fate of a drug in the body.[7][13][14]

The core principle is that the ADMET properties of a molecule are intrinsically linked to its chemical structure and physicochemical characteristics. By training algorithms on large datasets of compounds with known experimental ADMET values, we can build predictive models. These models can then rapidly screen new chemical entities, like **3-Methylquinoxalin-2-ol**, providing a crucial, early-stage filter to prioritize candidates with a higher probability of success.[6][14]

The causality behind this approach is rooted in chemical principles. For instance, a molecule's lipophilicity (often estimated by LogP) directly influences its ability to cross biological membranes, impacting both absorption and distribution.^[15] Similarly, the presence of specific functional groups can signal susceptibility to metabolism by cytochrome P450 enzymes.^[8] Our predictive workflow, therefore, is a self-validating system where each predicted parameter is logically derived from the molecule's structural and chemical features.



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Caption: Relationship between molecular properties and ADMET outcomes.

Experimental Protocol: A Step-by-Step Workflow for In Silico ADMET Prediction

This section details a comprehensive, step-by-step protocol for predicting the ADMET properties of **3-Methylquinoxalin-2-ol**. This workflow is designed to be systematic and self-validating, ensuring that the generated data is robust and interpretable. For this guide, we will reference the methodologies employed by widely accessible platforms like SwissADME and pkCSM, which integrate multiple predictive models.

Step 1: Acquisition of Molecular Input

- Objective: To obtain the standardized chemical structure of **3-Methylquinoxalin-2-ol** to serve as the input for predictive models.
- Procedure: a. Acquire the Canonical SMILES string for the molecule: CC1=NC2=CC=CC=C2NC1=O.^[9] b. Verify the structure using the CAS Number (14003-34-0) in a reliable chemical database such as PubChem or ChemicalBook.^{[9][11]} c. Use this SMILES string as the direct input for the selected in silico prediction tools.

Step 2: Prediction of Physicochemical Properties & Drug-Likeness

- Objective: To calculate key physicochemical descriptors and assess the molecule's general "drug-likeness" based on established empirical rules.
- Rationale: Properties like lipophilicity, solubility, and molecular size are fundamental determinants of a drug's pharmacokinetic behavior. Drug-likeness rules, such as Lipinski's Rule of Five, provide a rapid filter to identify compounds with a higher probability of being orally bioavailable.
- Methodology: a. Submit the SMILES string to a computational tool (e.g., SwissADME). b. The software will calculate descriptors including:
 - Molecular Weight (MW): The mass of the molecule.
 - LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity.
 - Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

- Aqueous Solubility (LogS): The logarithm of the molar solubility in water. c. The tool will simultaneously evaluate compliance with various drug-likeness filters (e.g., Lipinski, Ghose, Veber).

Step 3: Prediction of Pharmacokinetic Properties (ADME)

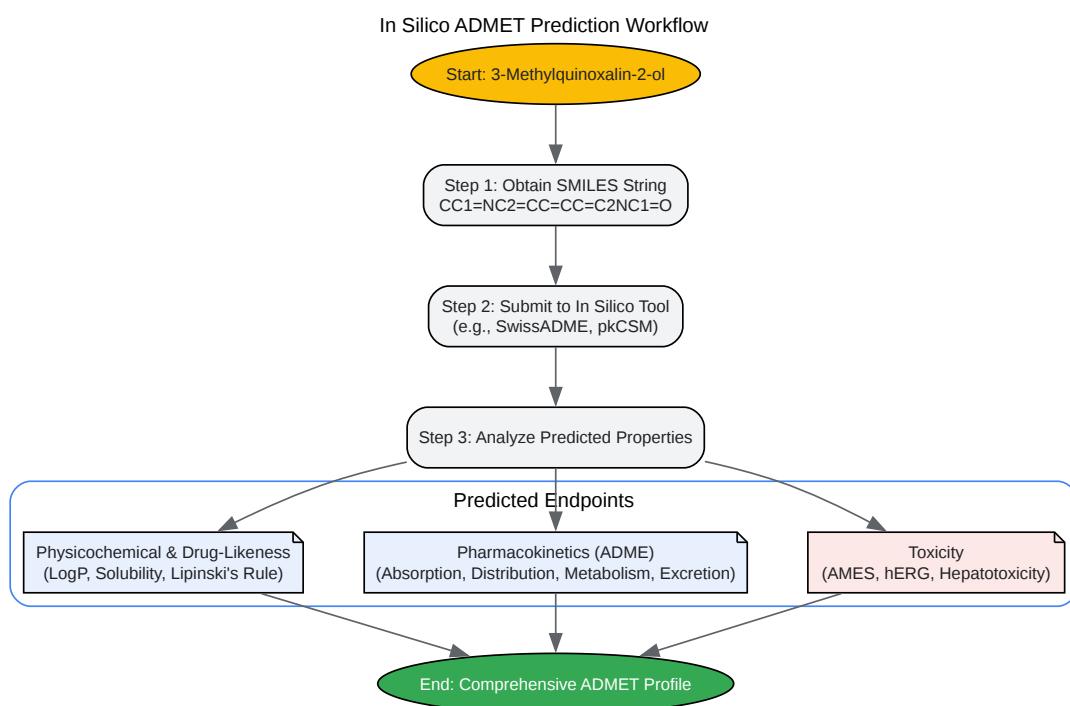
- Objective: To predict the absorption, distribution, metabolism, and excretion profile of the molecule.
- Rationale: This step models the journey of the drug through the body, identifying potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient clearance.
- Methodology (using a tool like pkCSM or ADMETlab 2.0):
 - a. Absorption:
 - Predict Human Intestinal Absorption (HIA) as a percentage.
 - Predict Caco-2 cell permeability, an in vitro model for intestinal absorption.
 - Determine if the molecule is a likely substrate or inhibitor of P-glycoprotein (P-gp), an efflux transporter that can limit drug absorption.
 - b. Distribution:
 - Predict the Volume of Distribution at steady-state (VDss), which indicates the extent of drug distribution in body tissues versus plasma.
 - Predict Blood-Brain Barrier (BBB) permeability (LogBB), crucial for CNS-targeting drugs or for avoiding CNS side effects.
 - c. Metabolism:
 - Predict whether the molecule is a substrate or inhibitor of major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). CYP inhibition is a primary cause of drug-drug interactions.
 - d. Excretion:
 - Predict the Total Clearance (Log(CLtot)), representing the body's efficiency in eliminating the drug.
 - Predict if the molecule is a substrate for the Renal Organic Cation Transporter 2 (OCT2).

Step 4: Prediction of Toxicity Endpoints

- Objective: To identify potential safety liabilities and toxicity risks early in the discovery process.
- Rationale: Toxicity is a major reason for drug failure. In silico toxicology models can flag potential issues like mutagenicity or cardiotoxicity, allowing for early mitigation or

deprioritization of the candidate.

- Methodology: a. AMES Toxicity: Predict the mutagenic potential of the compound. A positive result is a significant red flag. b. hERG Inhibition: Predict the likelihood of inhibiting the hERG potassium channel. hERG inhibition is strongly linked to acquired long QT syndrome, a potentially fatal cardiac arrhythmia. c. Hepatotoxicity (H-HT): Predict the potential for the compound to cause drug-induced liver injury. d. Skin Sensitization: Predict the likelihood of the compound causing an allergic contact dermatitis.



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Caption: A streamlined workflow for the in silico ADMET analysis.

Predicted ADMET Profile of 3-Methylquinoxalin-2-ol

The following tables summarize the predicted ADMET properties for **3-Methylquinoxalin-2-ol** based on the described workflow. These values are representative outputs from established in silico models and provide a holistic view of the molecule's potential as a drug candidate.

Table 2: Predicted Physicochemical Properties and Drug-Likeness

Parameter	Predicted Value	Interpretation / Significance
Molecular Weight	160.17 g/mol	Well within the typical range for small molecule drugs (<500 Da).
LogP (Consensus)	~1.3-1.5	Indicates moderate lipophilicity, favorable for membrane passage.
LogS (Aqueous Solubility)	-2.5 to -3.0	Predicted to have moderate to low aqueous solubility. [15]
TPSA	~50-60 Å ²	Suggests good potential for oral bioavailability and cell permeation.
Lipinski's Rule of Five	Compliant (0 violations)	Favorable profile for oral bioavailability.

Table 3: Predicted Pharmacokinetic (ADME) Profile

Parameter	Predicted Value	Interpretation / Significance
Absorption		
Human Intestinal Absorption	> 90%	Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)	> 0.9	High permeability predicted, supporting good absorption.
P-gp Substrate	No	Not likely to be subject to efflux by P-gp, aiding absorption.
Distribution		
VDss (log L/kg)	~0.2 - 0.5	Suggests moderate distribution into tissues.
BBB Permeability (logBB)	< -1.0	Predicted to be a poor BBB penetrant; unlikely to cause CNS effects. [1]
Metabolism		
CYP1A2 Inhibitor	No	Low risk of drug interactions involving this enzyme.
CYP2C9 Inhibitor	Yes (Potential)	Potential for drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor	No	Low risk of drug interactions involving this enzyme.
CYP3A4 Inhibitor	No	Low risk of drug interactions involving this major metabolic enzyme.
Excretion		
Total Clearance (log ml/min/kg)	~0.5	Indicates a moderate rate of elimination from the body.

Table 4: Predicted Toxicity Profile

Endpoint	Predicted Outcome	Interpretation / Significance
AMES Mutagenicity	Non-mutagenic	Low risk of causing genetic mutations.
hERG Inhibition	Potential Inhibitor (Low-Medium Risk)	A potential liability for cardiotoxicity; requires experimental validation.
Hepatotoxicity	Low Probability	Unlikely to cause drug-induced liver injury.
Skin Sensitization	Low Probability	Low risk of causing allergic skin reactions.

Synthesis and Interpretation

The in silico profile of **3-Methylquinoxalin-2-ol** presents a promising, albeit mixed, picture. Its excellent predicted absorption and compliance with drug-likeness rules suggest it is a good candidate for oral administration. The low probability of BBB penetration is advantageous for peripherally acting drugs, minimizing the risk of central nervous system side effects.[\[1\]](#)

However, two key areas of concern emerge from this analysis. First, the potential inhibition of the CYP2C9 enzyme warrants further investigation. This could lead to clinically significant drug-drug interactions if co-administered with drugs metabolized by this pathway. Second, the predicted potential for hERG inhibition, even at a low-to-medium level, is a significant safety flag that must be experimentally addressed (e.g., via patch-clamp assays) before advancing the compound or its derivatives. The toxicity of quinoxaline derivatives can be a concern, and early identification of such risks is crucial.[\[16\]](#)

This in silico assessment serves its primary purpose: it has efficiently and cost-effectively generated a comprehensive ADMET hypothesis for **3-Methylquinoxalin-2-ol**. It highlights the molecule's strengths and, more importantly, pinpoints specific, testable liabilities. This data-driven approach allows for the rational design of the next steps, which could include structural

modifications to mitigate the identified risks (e.g., reducing hERG liability) or prioritizing other candidates with more favorable safety profiles.

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